

Molecular weight and formula of 2-(4-Bromophenyl)-2-methylpropanenitrile

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-(4-Bromophenyl)-2-methylpropanenitrile

Cat. No.: B025328

[Get Quote](#)

Technical Guide: 2-(4-Bromophenyl)-2-methylpropanenitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of **2-(4-Bromophenyl)-2-methylpropanenitrile**. The information is curated for professionals in the fields of chemical research and pharmaceutical development.

Core Chemical Data

2-(4-Bromophenyl)-2-methylpropanenitrile is a substituted aromatic nitrile. Below is a summary of its key chemical identifiers and properties.

Property	Value	Citation(s)
Molecular Formula	$C_{10}H_{10}BrN$	[1] [2] [3]
Molecular Weight	224.10 g/mol	[1] [2]
IUPAC Name	2-(4-bromophenyl)-2-methylpropanenitrile	[1] [2]
CAS Number	101184-73-0	[1] [2] [3]
Canonical SMILES	<chem>CC(C)(C#N)C1=CC=C(C=C1)Br</chem>	[1] [2]
Physical State	Liquid (at 20 °C)	
Boiling Point	85 °C at 0.075 mmHg	
Flash Point	135 °C	

Synthesis Protocol

While a direct one-pot synthesis protocol for **2-(4-Bromophenyl)-2-methylpropanenitrile** is not readily available in the reviewed literature, a robust two-step synthesis can be proposed based on established methodologies. This involves the synthesis of the carboxylic acid precursor, 2-(4-bromophenyl)-2-methylpropanoic acid, followed by its conversion to the target nitrile.

Step 1: Synthesis of 2-(4-Bromophenyl)-2-methylpropanoic Acid

This protocol is adapted from a patented procedure for the selective bromination of 2-methyl-2-phenylpropanoic acid.[\[4\]](#)[\[5\]](#)[\[6\]](#)

Materials:

- 2-methyl-2-phenylpropanoic acid
- Bromine (Br_2)

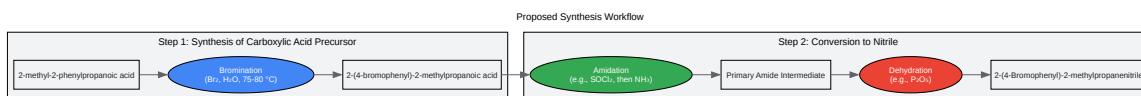
- Dichloromethane (CH_2Cl_2)
- Anhydrous sodium sulfate (Na_2SO_4)
- Hexanes
- 5N Hydrochloric acid (HCl)

Procedure:

- In a suitable reaction vessel, suspend 2-methyl-2-phenylpropanoic acid in an aqueous medium.
- Heat the reaction mixture to 75-80 °C.
- Add bromine dropwise to the heated suspension.
- Stir the reaction mixture at 75-80 °C until gas chromatographic analysis indicates complete consumption of the starting material.
- Cool the reaction mixture to ambient temperature. The product may precipitate.
- Extract the aqueous mixture with dichloromethane (3 x 75 mL).
- Combine the organic extracts and dry over anhydrous sodium sulfate.
- Evaporate the solvent to yield the crude solid product.
- Suspend the crude product in hexanes and filter to recover the purified 2-(4-bromophenyl)-2-methylpropanoic acid.[5][6]

Step 2: Conversion of Carboxylic Acid to Nitrile

This is a generalized protocol based on modern methods for the conversion of tertiary carboxylic acids to nitriles.[1][7][8]


Materials:

- 2-(4-bromophenyl)-2-methylpropanoic acid

- Ammonia or a suitable nitrogen source (e.g., 1-phenethylamine)
- A dehydrating agent (e.g., P_2O_5 , $SOCl_2$) or a suitable catalyst system (e.g., PIII/PV catalysis)
- An appropriate solvent (e.g., acetonitrile, DMF)

Procedure:

- The carboxylic acid is first converted to its corresponding primary amide. This can be achieved by reaction with thionyl chloride to form the acyl chloride, followed by reaction with ammonia.
- The resulting primary amide is then subjected to dehydration. This is a common method for nitrile synthesis and can be accomplished using a variety of dehydrating agents such as phosphorus pentoxide (P_2O_5) or thionyl chloride ($SOCl_2$).[9]
- Alternatively, modern catalytic methods can directly convert the carboxylic acid to the nitrile. For instance, a PIII/PV-catalyzed 'oxidation-reduction condensation' with a nitrogen source like 1-phenethylamine can be employed under mild conditions.[1]
- The reaction progress should be monitored by an appropriate technique (e.g., TLC, GC-MS).
- Upon completion, the reaction mixture is worked up using standard procedures, which may include quenching, extraction, and purification by column chromatography or distillation.

[Click to download full resolution via product page](#)

Caption: Proposed two-step synthesis of **2-(4-Bromophenyl)-2-methylpropanenitrile**.

Spectroscopic Characterization (Predicted)

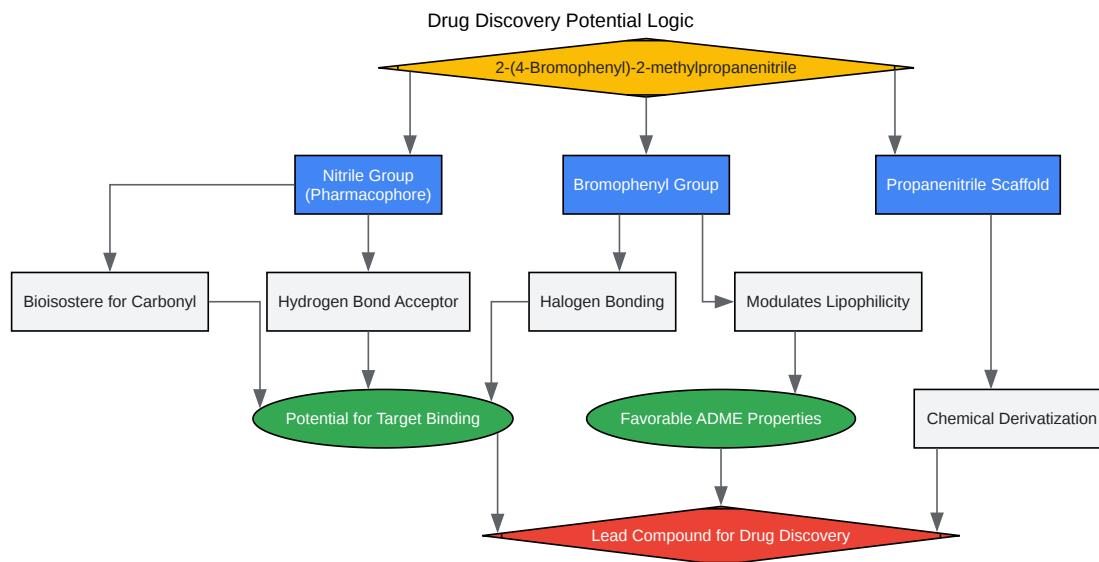
Specific, experimentally obtained spectra for **2-(4-Bromophenyl)-2-methylpropanenitrile** are not readily available in the public domain. However, based on its structure and data from analogous compounds, the following spectral characteristics can be predicted.[10][11][12]

Predicted ^1H NMR Spectrum

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~ 7.5 - 7.6	Doublet	2H	Aromatic protons ortho to the bromine atom
~ 7.3 - 7.4	Doublet	2H	Aromatic protons meta to the bromine atom
~ 1.7	Singlet	6H	Two equivalent methyl (CH_3) groups

Predicted ^{13}C NMR Spectrum

Chemical Shift (δ) ppm	Assignment
~ 138 - 142	Quaternary aromatic carbon attached to the propanenitrile group
~ 132	Aromatic CH carbons meta to the bromine atom
~ 128	Aromatic CH carbons ortho to the bromine atom
~ 122 - 125	Quaternary aromatic carbon attached to the bromine atom
~ 120 - 125	Nitrile carbon ($\text{C}\equiv\text{N}$)
~ 35 - 40	Quaternary aliphatic carbon
~ 25 - 30	Methyl carbons (CH_3)


Predicted IR Spectrum

Wavenumber (cm ⁻¹)	Functional Group Assignment
~ 3100 - 3000	Aromatic C-H stretch
~ 2950 - 2850	Aliphatic C-H stretch
~ 2240 - 2260	Nitrile (C≡N) stretch (medium, sharp)
~ 1600, 1480	Aromatic C=C stretch
~ 1100 - 1000	C-Br stretch

Potential Applications in Drug Discovery

While there is no specific literature detailing the biological activity of **2-(4-Bromophenyl)-2-methylpropanenitrile**, its structural features suggest potential relevance in medicinal chemistry and drug development.

- **Nitrile as a Pharmacophore:** The nitrile group is present in over 30 approved pharmaceutical drugs and is a key functional group in many clinical candidates. It can act as a bioisostere for a carbonyl group, a hydrogen bond acceptor, or a reactive group in enzyme inhibition.
- **Bromophenyl Moiety:** The bromophenyl group is a common substituent in bioactive molecules. The bromine atom can participate in halogen bonding, which is increasingly recognized as an important interaction in protein-ligand binding. Furthermore, the lipophilicity of the bromine atom can influence the pharmacokinetic properties of a molecule.
- **Structural Scaffold:** Substituted propanenitriles have been investigated for a variety of biological activities.^{[13][14]} The 2-aryl-2-methylpropanenitrile scaffold can serve as a starting point for the synthesis of more complex molecules with potential therapeutic applications. For instance, related bromophenyl compounds have been explored as endothelin receptor antagonists.^[15]

[Click to download full resolution via product page](#)

Caption: Logical flow of the potential of the title compound in drug discovery.

Safety Information

Based on available data, **2-(4-Bromophenyl)-2-methylpropanenitrile** is classified with the following hazards:

Hazard Statement	Description
H302	Harmful if swallowed
H312	Harmful in contact with skin
H332	Harmful if inhaled
H411	Toxic to aquatic life with long lasting effects

Precautionary Statements: P261, P270, P271, P273, P301+P312, P302+P352, P304+P340, P312, P330, P391, P501.[\[10\]](#) Users should consult the full Safety Data Sheet (SDS) before handling this chemical.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Nitrilation of carboxylic acids by PIII/PV-catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-(4-Bromophenyl)-2-methylpropanenitrile | C10H10BrN | CID 10443591 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-(4-Bromophenyl)-2-methylpropanenitrile - Lead Sciences [lead-sciences.com]
- 4. EP2532644A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid - Google Patents [patents.google.com]
- 5. Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid - Eureka | Patsnap [eureka.patsnap.com]
- 6. US20120309973A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Preparation of Nitriles - Chemistry Steps [chemistrysteps.com]
- 10. rsc.org [rsc.org]

- 11. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 12. mdpi.com [mdpi.com]
- 13. researcher.manipal.edu [researcher.manipal.edu]
- 14. researchgate.net [researchgate.net]
- 15. The discovery of N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an orally active, potent dual endothelin receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Molecular weight and formula of 2-(4-Bromophenyl)-2-methylpropanenitrile]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b025328#molecular-weight-and-formula-of-2-4-bromophenyl-2-methylpropanenitrile]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com